3-Fluoro-4-(trifluoromethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

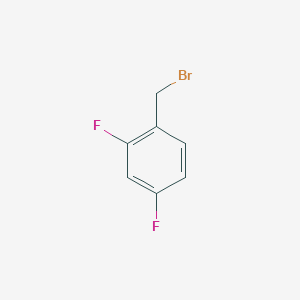

3-Fluoro-4-(trifluoromethoxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Presence and Degradation

Fluoroalkylether Compounds (ether-PFAS) : These are fluorinated alternative chemicals reported in both impacted and background environments, raising concerns due to their persistent, bioaccumulative, and toxic properties. Recent studies have focused on their environmental occurrence, fate, and effects, comparing them with legacy PFAS like PFOA and PFOS. Advanced monitoring and analytical methods have been developed to better understand their distribution and impact (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals : This review highlights the biodegradation pathways of polyfluoroalkyl chemicals, their conversion into perfluoroalkyl acids (PFAAs), and the environmental fate of these substances. The study emphasizes the significance of microbial degradation in assessing the environmental impact of fluorinated compounds and their precursors (Liu & Mejia Avendaño, 2013).

Synthesis and Applications

Practical Synthesis of Fluorinated Compounds : The development of efficient synthesis methods for fluorinated intermediates like 2-Fluoro-4-bromobiphenyl, which is essential for manufacturing anti-inflammatory materials, showcases the role of fluorinated compounds in pharmaceuticals and other industrial applications (Qiu et al., 2009).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

3-Fluoro-4-(trifluoromethoxy)benzoic acid is used as a reagent in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides are useful in the treatment of hyperproliferative diseases . The compound’s primary targets are therefore the enzymes and receptors involved in these diseases.

Mode of Action

It is known that the compound consists of a central benzene ring with several functional groups attached: a fluorine atom (f) at the 3rd position, a trifluoromethoxy group (ocf3) at the 4th position, and a carboxylic acid group (cooh) attached directly to the benzene ring. These functional groups likely interact with the compound’s targets, leading to changes in their activity.

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may affect various biochemical pathways related to cell proliferation, potentially explaining their usefulness in the treatment of hyperproliferative diseases.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may inhibit the activity of enzymes and receptors involved in cell proliferation, potentially leading to a reduction in the symptoms of hyperproliferative diseases.

Análisis Bioquímico

Biochemical Properties

It is known that the compound is used in the synthesis of aminoazaheterocyclic carboxamides . These carboxamides may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is not currently known.

Cellular Effects

Its derivatives have shown potential in reducing inflammation

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoic acid is not well-understood. It is known that the compound serves as a building block for active pharmaceutical ingredients (APIs). The mechanism of action of the final drug molecule would depend on its specific structure and interactions within the biological system.

Propiedades

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBFTHWKVKHHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382604 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-89-1 |

Source

|

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)